molecular formula C15H19N3O2 B6628665 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B6628665
M. Wt: 273.33 g/mol
InChI Key: ZWTGFYBJQACYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as AMQ-1, is a synthetic compound that belongs to the class of quinolinone derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer progression and metastasis. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of cellular antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo, this compound has been shown to have anti-tumor effects in various animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and anti-inflammatory and anti-oxidant effects in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, there are also some limitations to its use in lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more potent and selective analogs of this compound with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized through a multi-step process involving the reaction of 3-amino-4-methylpyrrolidine-1-carboxylic acid with 2-chloro-3-formylquinoline, followed by reduction and cyclization. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.

Scientific Research Applications

6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which could be beneficial in the prevention and treatment of atherosclerosis and other cardiovascular diseases.

Properties

IUPAC Name

6-(3-amino-4-methylpyrrolidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9-7-18(8-12(9)16)15(20)11-2-4-13-10(6-11)3-5-14(19)17-13/h2,4,6,9,12H,3,5,7-8,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTGFYBJQACYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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